(S)-1-(Pyridin-3-yl)propan-1-aminehydrochloride

Description

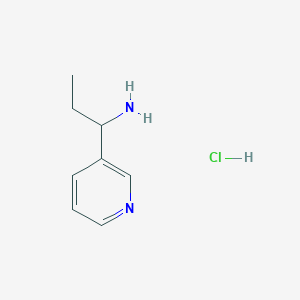

(S)-1-(Pyridin-3-yl)propan-1-amine hydrochloride is a chiral amine derivative featuring a pyridine ring at the 3-position and a propane backbone with an (S)-configuration. Its molecular formula is C₈H₁₂N₂·HCl, with a molecular weight of 188.65 g/mol (calculated based on structural data from ). Its stereospecificity (S-configuration) enhances its utility in enantioselective synthesis, particularly in targeting biological receptors with high specificity .

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

1-pyridin-3-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-8(9)7-4-3-5-10-6-7;/h3-6,8H,2,9H2,1H3;1H |

InChI Key |

DURMBIWJJACLET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.

Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis often employs chiral catalysts or chiral auxiliaries to achieve the desired enantiomer.

Amine Formation: The propan-1-amine moiety is introduced through reductive amination or other suitable amination reactions.

Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced or replaced.

Condensation: The amine group can participate in condensation reactions to form imines, amides, or other nitrogen-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkylating agents, and acylating agents, are employed under appropriate conditions.

Condensation: Condensation reactions often use reagents like aldehydes, ketones, and carboxylic acids in the presence of catalysts or dehydrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development for various therapeutic areas.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Chain Length and Salt Form: The ethanamine analogs (e.g., CAS 40154-75-4) exhibit shorter carbon chains and higher molecular weights due to dihydrochloride salts, which may enhance solubility but reduce bioavailability compared to monohydrochloride forms .

Stereochemistry : The (R)-configured ethanamine (CAS 56129-55-6) lacks the hydrochloride salt, reducing its stability in aqueous environments .

Substituent Effects : The 3,5-dimethoxyphenyl derivative (CAS 2061996-57-2) demonstrates how aromatic ring modifications increase molecular weight and alter pharmacokinetic properties .

Functional and Application-Based Comparison

Key Findings:

Pharmaceutical Utility: The target compound’s chiral center and pyridine group make it preferable for drug discovery over non-chiral analogs like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .

Safety Considerations: Unlike the dihydrochloride salts (e.g., ), the monohydrochloride form of (S)-1-(Pyridin-3-yl)propan-1-amine reduces risks associated with excessive acidity during handling .

Agrochemical Relevance : The triazole-containing analog () highlights how heterocyclic modifications broaden utility in agrochemicals, though it lacks stereochemical specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.